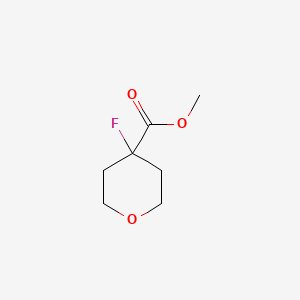

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluorooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSDRAYRVDTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654013 | |

| Record name | Methyl 4-fluorooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-60-9 | |

| Record name | Methyl 4-fluorooxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: Properties, Synthesis, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a specialized fluorinated building block of significant interest to researchers and professionals in drug development. While specific experimental data for this exact derivative is not extensively published, this document synthesizes information from its non-fluorinated parent compound and established principles of fluorine in medicinal chemistry to provide a robust and insightful resource. We will explore its core chemical properties, plausible synthetic strategies, and the strategic rationale for its application in modern drug discovery programs.

Introduction: The Strategic Value of Fluorinated Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure is frequently employed as a bioisostere for phenyl rings or other cyclic systems to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration.[3][4]

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[5][6][7] The strategic placement of a fluorine atom, particularly at a stereogenic center, can have profound effects. This compound combines these two powerful motifs: a versatile saturated heterocycle and the unique influence of a quaternary, fluorine-bearing stereocenter. This makes it a highly valuable, albeit specialized, building block for accessing novel chemical space and optimizing drug-like properties.

Part 1: The Parent Scaffold: Methyl tetrahydro-2H-pyran-4-carboxylate

To understand the properties of the fluorinated derivative, we must first establish a baseline with its well-characterized, non-fluorinated parent compound, Methyl tetrahydro-2H-pyran-4-carboxylate.

Physicochemical and Spectroscopic Properties

This compound is a stable, liquid ester commonly used as an intermediate in organic synthesis.[][9] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 110238-91-0 | [][10][11] |

| Molecular Formula | C₇H₁₂O₃ | [][9][10] |

| Molecular Weight | 144.17 g/mol | [][10][11] |

| Appearance | Liquid | |

| Density | 1.080 g/mL at 20 °C | [10] |

| Boiling Point | 197 °C | [] |

| Flash Point | 86.0 °C (186.8 °F) - closed cup | |

| InChIKey | CNCMVGXVKBJYNU-UHFFFAOYSA-N | [][11] |

Spectroscopic Data (¹H NMR):

-

Solvent: CDCl₃

-

Frequency: 300 MHz

-

Chemical Shifts (δ): 1.70-1.80 (m, 4H), 2.47-2.52 (m, 1H), 3.34-3.43 (m, 2H), 3.65 (s, 3H), 3.88-3.95 (m, 2H).[10][12]

Standard Synthesis Protocol: Esterification of Tetrahydro-2H-pyran-4-carboxylic acid

The most direct and high-yielding synthesis involves a standard esterification of the corresponding carboxylic acid. The causality behind this choice is its simplicity, scalability, and use of common, cost-effective reagents.

Reaction: Tetrahydro-2H-pyran-4-carboxylic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a mild base to yield the target methyl ester.

Step-by-Step Methodology:

-

Setup: To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).

-

Reagent Addition: Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain stirring for 3 hours.

-

Workup: After cooling to room temperature, remove the inorganic salts by filtration, washing the filter cake with acetone.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield Methyl tetrahydro-2H-pyran-4-carboxylate (approx. 1.1 g, 99% yield) as an oil, which can often be used in subsequent steps without further purification.[10][12]

Part 2: The Impact of C4-Fluorination

Introducing a fluorine atom at the C4 position dramatically alters the molecule's properties. This substitution creates a quaternary stereocenter and introduces a highly electronegative element directly adjacent to the carbonyl group.

Predicted Physicochemical Properties

The C-F bond is exceptionally strong and polarized, leading to predictable changes in the molecule's behavior.[7]

| Property | Parent Compound (C-H) | Predicted Fluorinated (C-F) | Rationale for Change |

| Acidity of α-proton | Normal (pKa ~25) | N/A (Quaternary Center) | The substitution removes the acidic alpha-proton, preventing enolization at this position. |

| Ester Hydrolysis Rate | Standard | Potentially Slower | The strong electron-withdrawing effect of fluorine can destabilize the tetrahedral intermediate of hydrolysis. |

| Lipophilicity (LogP) | ~0.4 (calculated)[11] | Increased (~0.6 - 0.8) | A single fluorine substitution typically increases lipophilicity, which can enhance membrane permeability.[7] |

| Metabolic Stability | Susceptible to α-oxidation | Highly Resistant | The C-F bond is much stronger than a C-H bond, blocking oxidative metabolism at the C4 position.[7] |

| Dipole Moment | Moderate | Increased | The highly polar C-F bond will significantly increase the overall molecular dipole moment. |

Synthetic Considerations and Plausible Route

Direct fluorination of the parent ester is not feasible. A more logical approach involves the fluorination of a suitable precursor, such as a β-keto ester, using an electrophilic fluorinating agent. This method is a self-validating system as the choice of reagents is standard for creating such motifs.

Plausible Synthesis Workflow:

Caption: Proposed synthesis of the target molecule via electrophilic fluorination.

Experimental Protocol (Hypothetical):

-

Preparation: Dissolve the starting β-keto ester, Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate, in a suitable aprotic solvent like acetonitrile in a nitrogen-flushed flask.

-

Fluorination: Add an electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise at room temperature. The use of such a reagent is a standard and reliable method for introducing fluorine adjacent to a carbonyl group.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to isolate this compound.

Applications in Medicinal Chemistry: A Strategic Building Block

The true value of this molecule lies in its utility as a specialized building block for introducing a fluorinated, space-exploring motif into a larger drug candidate. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing functional handles for further elaboration.

Rationale for Use:

-

Metabolic Blocking: The fluorine atom serves as an effective metabolic shield, preventing oxidation at a key position, which can increase a drug's half-life.[7]

-

Conformational Lock: The bulky fluorine atom can lock the conformation of the tetrahydropyran ring or influence the orientation of adjacent substituents, which can optimize binding to a biological target.

-

Modulation of pKa: The inductive electron-withdrawing effect of the fluorine can lower the pKa of nearby basic functional groups, which is a critical parameter for controlling a drug's ionization state, solubility, and off-target activity.[7]

Illustrative Workflow in Drug Discovery:

Caption: Use as an intermediate to incorporate the fluoro-THP motif into a drug target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices for similar fluorinated esters should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[13]

Conclusion

This compound represents a sophisticated and strategically valuable building block for drug discovery. By leveraging the desirable properties of the tetrahydropyran scaffold and augmenting them with the powerful influence of a C4-fluoro substituent, medicinal chemists can access novel compounds with potentially enhanced metabolic stability, optimized binding conformations, and fine-tuned physicochemical properties. While its direct synthesis and application data remain specialized, the principles outlined in this guide provide a solid foundation for its effective utilization in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]

-

PubMed. (2004). Synthesis and Reactions of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins. J Comb Chem, 6(1), 112-20. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2017). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]

-

Wiley Online Library. (2024). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methyltetrahydropyran. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Thiobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2021). Rings in Clinical Trials and Drugs: Present and Future. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Bis(acetyloxy)propyl 12-(acetyloxy)octadecanoate. Retrieved from [Link]

-

PubMed. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. scbt.com [scbt.com]

- 10. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]

- 11. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. Thiobenzoic acid(98-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a valuable fluorinated heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step sequence commencing with the formation of a key tertiary alcohol intermediate, Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, via a Barbier-type reaction. This is followed by a dehydroxylative fluorination utilizing an electrophilic fluorine source. This guide delves into the mechanistic rationale behind the chosen synthetic strategy, offers detailed experimental protocols, and discusses the critical parameters for successful synthesis and characterization.

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and altered acidity. The tetrahydropyran motif is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Consequently, the synthesis of selectively fluorinated tetrahydropyran derivatives, such as this compound, is of significant interest to the scientific community. This guide outlines a practical and efficient approach to this target molecule, focusing on established yet adaptable chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence involving the creation of a tertiary alcohol precursor followed by its fluorination. This strategy allows for the controlled introduction of the key functional groups.

Caption: Simplified mechanism of the Barbier-type reaction.

Experimental Protocol: Barbier-Type Synthesis

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

-

Add anhydrous THF to the flask.

-

A solution of tetrahydro-4H-pyran-4-one (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction. Initiation can be aided by gentle heating or sonication.

-

Once the reaction has initiated (as evidenced by a gentle reflux or color change), the remaining solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the starting ketone is consumed (monitored by TLC).

-

The reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate.

Part 2: Dehydroxylative Fluorination

The second step involves the conversion of the tertiary hydroxyl group to a fluorine atom. This is a challenging transformation that often requires specialized reagents. Electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) and nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. [2][3]Selectfluor is often preferred due to its crystalline nature, stability, and milder reaction conditions compared to DAST. [4]

Reaction Mechanism: Fluorination with Selectfluor

The precise mechanism of dehydroxylative fluorination of tertiary alcohols with Selectfluor can be complex. One plausible pathway involves the activation of the hydroxyl group, followed by nucleophilic attack of a fluoride ion. However, recent studies suggest that for tertiary alcohols, a radical pathway may be operative, especially when photoredox catalysis is employed. [5]In the absence of a photocatalyst, the reaction likely proceeds through the formation of a good leaving group from the alcohol, which is then displaced by a fluoride ion delivered from Selectfluor or another fluoride source in the reaction mixture.

Experimental Protocol: Dehydroxylative Fluorination with Selectfluor

Materials:

-

Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate

-

Selectfluor®

-

Anhydrous acetonitrile

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (1 equivalent) in anhydrous acetonitrile in a flask protected from moisture, add Selectfluor® (1.5-2 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents |

| Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | C7H12O4 | 160.17 | Barbier-type Reaction | Tetrahydro-4H-pyran-4-one, Methyl bromoacetate, Zn |

| This compound | C7H11FO3 | 162.16 | Dehydroxylative Fluorination | Selectfluor® |

Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for structural elucidation. In the 1H and 13C NMR spectra, the disappearance of the hydroxyl proton and the characteristic shifts and couplings associated with the introduction of the fluorine atom are expected. The 19F NMR will show a characteristic signal for the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Barbier-type reaction to form the key tertiary alcohol intermediate, followed by dehydroxylative fluorination with an electrophilic fluorine source like Selectfluor®. This guide provides a strong foundational protocol based on well-established chemical principles. Researchers and scientists are encouraged to use this guide as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity for their specific applications.

References

- Venkatapathya, K., et al. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances.

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

- Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657.

- Baunis, H., & Pieber, B. (2023). Formal Radical Deoxyfluorination of Oxalate‐Activated Alcohols Triggered by the Selectfluor‐DMAP Charge‐Transfer Complex. European Journal of Organic Chemistry.

-

ResearchGate. (2025). Chemoselective fluorination of 2-hydroxy-3,4,7,8-tetrahydro-2 H-chromen-5(6 H)-ones using DAST. Retrieved from [Link]

- Stavber, S., & Jereb, M. (2010). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 15(5), 3364-3390.

- Nallaparaju, J. V., et al. (n.d.).

-

Semantic Scholar. (n.d.). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

- International Journal of Pharmaceutical Research and Applications. (2023).

-

ResearchGate. (n.d.). The introduction of the Barbier reaction into polymer chemistry. Retrieved from [Link]

-

ResearchGate. (2025). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Intramolecular Barbier reaction in water: cyclopentane and cyclohexane ring closure. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 968000.

-

MDPI. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

- Chinese Journal of Pesticide Science. (2023).

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)

- Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10.

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, and potential applications.

Chemical Identity and Structural Elucidation

IUPAC Name: Methyl 4-fluorooxane-4-carboxylate

Synonyms:

-

This compound

-

Methyl 4-fluoro-2H-3,4,5,6-tetrahydropyran-4-carboxylate

-

4-Fluoro-tetrahydro-pyran-4-carboxylic acid methyl ester

-

2H-Pyran-4-carboxylic acid, 4-fluorotetrahydro-, methyl ester

CAS Number: 1150617-60-9

Molecular Formula: C₇H₁₁FO₃

Molecular Weight: 162.16 g/mol

Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

Precise, experimentally determined physical properties for this compound are not widely available in the public domain. However, for the purpose of comparison, the properties of the non-fluorinated parent compound, Methyl tetrahydro-2H-pyran-4-carboxylate (CAS: 110238-91-0), are provided in the table below. The introduction of a fluorine atom is expected to influence these properties, potentially increasing the boiling point and density due to stronger intermolecular interactions.

| Property | Value (for non-fluorinated analog) | Reference |

| Molecular Formula | C₇H₁₂O₃ | [] |

| Molecular Weight | 144.17 g/mol | [] |

| Boiling Point | 197 °C | [] |

| Density | 1.08 g/cm³ | [] |

| Appearance | Colorless liquid | [2] |

| Flash Point | 86.0 °C |

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible and efficient synthetic strategy involves the electrophilic fluorination of its non-fluorinated precursor, Methyl tetrahydro-2H-pyran-4-carboxylate. This approach is a common and effective method for the introduction of fluorine at an alpha-carbon position to a carbonyl group.

A key reagent in this proposed synthesis is an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or, more commonly, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available Tetrahydropyran-4-carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Fluorination

The following is a representative, detailed protocol for the fluorination step, based on established methodologies for similar substrates.

Objective: To synthesize this compound via electrophilic fluorination of Methyl tetrahydro-2H-pyran-4-carboxylate.

Materials:

-

Methyl tetrahydro-2H-pyran-4-carboxylate

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH) or another suitable base

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with Methyl tetrahydro-2H-pyran-4-carboxylate and anhydrous acetonitrile under an inert atmosphere.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A suitable base, such as sodium hydride (NaH), is added portion-wise to the stirred solution to facilitate the formation of the enolate. The reaction mixture is typically stirred at this temperature for 30-60 minutes.

-

Fluorination: Selectfluor™ is added to the reaction mixture in a single portion. The reaction is allowed to slowly warm to room temperature and is stirred for several hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive enolate intermediate with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are necessary to avoid quenching the base and the enolate intermediate.

-

Selectfluor™: This reagent is chosen for its effectiveness as an electrophilic fluorine source and its relative ease of handling compared to other fluorinating agents.

-

Purification: Column chromatography is a standard and effective method for separating the desired fluorinated product from unreacted starting material and reaction byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and approved drugs. Its presence can improve aqueous solubility and metabolic stability, and it can act as a hydrogen bond acceptor. The combination of a fluorine atom and a tetrahydropyran ring in this compound makes it a highly valuable building block for the synthesis of novel therapeutic agents.

A notable example of the application of this scaffold is found in a patent describing the synthesis of bipyridine diamine derivatives. These compounds, which incorporate a (4-fluorotetrahydro-2H-pyran-4-yl)methyl moiety, are investigated for their potential biological activities[3]. This highlights the direct relevance of this compound and its derivatives in the development of new chemical entities.

Caption: Logical relationship of desirable properties in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated stereocenter and a tetrahydropyran scaffold offers significant potential for the development of novel therapeutics with improved properties. While further research is needed to fully characterize its physical properties and expand its documented applications, the synthetic accessibility and desirable structural features of this compound position it as a key component in the modern drug discovery toolkit.

References

-

[No Author]. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

[No Author]. (n.d.). (12) United States Patent. Googleapis.com. [Link]

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. [Link]

-

PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). [Link]

-

PubChem. (n.d.). ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Patent US-7361771-B2. [Link]

- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]

-

Home Sunshine Pharma. (n.d.). Methyl Tetrahydropyran-4-carboxylate CAS 110238-91-0. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl.... [Link]

- Google Patents. (n.d.). Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient.

-

NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

MedChemica. (n.d.). Publications & Patents. [Link]

-

PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [Link]

-

YouTube. (2024, October 8). Patenting Solid Forms of Pharmaceuticals. [Link]

-

Amerigo Scientific. (n.d.). Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). [Link]

-

Googleapis.com. (2020, October 27). ( 12 ) United States Patent. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1193-20-0 | Product Name : 2-Methyltetrahydro-4H-pyran-4-one. [Link]

- Google Patents. (n.d.).

-

NIST WebBook. (n.d.). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). [Link]

Sources

An In-Depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

CAS Number: 1150617-60-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C4-position of the tetrahydropyran ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and a discussion of potential synthetic strategies. Despite a thorough search of available scientific literature and chemical databases, specific experimental protocols for the synthesis and detailed spectroscopic data for this compound are not publicly available at the time of this writing. This guide, therefore, also aims to highlight the current knowledge gaps and suggest potential avenues for future research.

Chemical Identity and Physicochemical Properties

A clear definition of the target compound is the foundation of any scientific investigation. The key identifiers and calculated properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1150617-60-9 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₁FO₃ | N/A |

| Molecular Weight | 162.16 g/mol | N/A |

| Canonical SMILES | COC(=O)C1(F)CCOCC1 | N/A |

| InChI Key | Not Available | N/A |

Potential Synthetic Strategies: A Perspective

While a specific, validated synthetic protocol for this compound is not documented in publicly accessible literature, an analysis of related chemical transformations allows for the postulation of a viable synthetic approach. The fluoro-Prins cyclization emerges as a promising strategy for the construction of the 4-fluorotetrahydropyran core.

The Fluoro-Prins Cyclization: A Mechanistic Overview

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound. In the context of synthesizing 4-fluorotetrahydropyrans, a homoallylic alcohol can react with an aldehyde in the presence of a Lewis acid that can also serve as a fluoride source. Boron trifluoride etherate (BF₃·OEt₂) is a common reagent for this transformation.

The proposed mechanism, illustrated below, involves the following key steps:

-

Activation of the Aldehyde: The Lewis acid (BF₃) activates the aldehyde, making it more electrophilic.

-

Nucleophilic Attack: The alkene moiety of the homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion intermediate.

-

Cyclization: The hydroxyl group of the intermediate attacks the carbocation, leading to the formation of the tetrahydropyran ring and a new carbocation at the C4-position.

-

Fluoride Trapping: The fluoride ion, liberated from the Lewis acid complex, traps the C4-carbocation, yielding the desired 4-fluorotetrahydropyran.

Caption: Proposed mechanism of the fluoro-Prins cyclization for the synthesis of 4-fluorotetrahydropyrans.

Proposed Synthesis of this compound

Based on the fluoro-Prins cyclization, a hypothetical synthetic route to the target molecule could start from a suitable homoallylic alcohol precursor. A potential disconnection approach is outlined below:

Caption: Retrosynthetic analysis for this compound.

A plausible forward synthesis would involve the Grignard reaction of methyl 4-oxobutanoate with an allyl magnesium halide to generate the key homoallylic alcohol intermediate, methyl 4-hydroxy-4-(prop-2-en-1-yl)butanoate. Subsequent treatment of this intermediate with a formaldehyde equivalent in the presence of a fluoride-donating Lewis acid like BF₃·OEt₂ would be expected to yield this compound.

It is crucial to emphasize that this is a proposed route and would require experimental validation and optimization.

Spectroscopic Characterization: An Uncharted Territory

A comprehensive search of scientific databases, including SciFinder, Reaxys, and public spectral libraries, did not yield any experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or Mass Spectrometry) for this compound.

For researchers who successfully synthesize this compound, the following spectroscopic analyses would be critical for its structural elucidation and characterization:

-

¹H NMR: Would provide information on the number of unique proton environments, their chemical shifts, and coupling constants, which would help to confirm the tetrahydropyran ring structure and the presence of the methyl ester group.

-

¹³C NMR: Would indicate the number of unique carbon environments. The chemical shift of the carbon bearing the fluorine atom would be particularly informative, as would the observation of carbon-fluorine coupling (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: This would be the most direct method to confirm the presence of the fluorine atom. The chemical shift and coupling to neighboring protons would provide valuable structural information.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Reactivity and Stability

The reactivity of this compound is expected to be influenced by the presence of the fluorine atom and the ester functionality.

-

Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.

-

Fluorine Atom: The C-F bond is generally strong and stable. The fluorine atom at the α-position to the ester carbonyl may influence the reactivity of the ester group due to its electron-withdrawing nature. The stability of the fluorine atom on the tetrahydropyran ring is expected to be high under typical organic reaction conditions.

Applications in Drug Discovery and Development: A Field of Potential

The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to its carbocyclic analogues, make it a desirable feature in drug design.

The introduction of a fluorine atom can further enhance the pharmacological profile of a molecule by:

-

Modulating pKa: Influencing the acidity or basicity of nearby functional groups.

-

Altering Conformation: The stereoelectronic effects of fluorine can lock the molecule into a specific, biologically active conformation.

-

Blocking Metabolic Sites: The C-F bond is resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

While no specific patents or publications directly link this compound to a particular biological target, its structural features suggest its potential as a building block for the synthesis of inhibitors of various enzymes or ligands for receptors where a fluorinated, conformationally restricted scaffold is advantageous.

Conclusion and Future Directions

This compound (CAS 1150617-60-9) represents a potentially valuable but currently underexplored building block for medicinal chemistry. This technical guide has provided its known chemical identity and has proposed a plausible synthetic strategy via a fluoro-Prins cyclization. The most significant knowledge gap is the lack of a detailed, experimentally verified synthesis and the absence of any spectroscopic data.

Future research in this area should focus on:

-

Development of a robust and scalable synthesis of this compound.

-

Full spectroscopic characterization of the synthesized compound to provide a verifiable reference for the scientific community.

-

Exploration of its chemical reactivity to understand its utility as a synthetic intermediate.

-

Incorporation into screening libraries to investigate its potential biological activities and identify novel therapeutic applications.

The elucidation of a reliable synthetic pathway and the comprehensive characterization of this compound will undoubtedly unlock its potential for the development of next-generation therapeutics.

References

At the time of writing, no direct scientific publications detailing the synthesis, characterization, or application of this compound (CAS 1150617-60-9) were identified. The information presented in this guide is based on established principles of organic chemistry and an analysis of synthetic methodologies for related compounds. Researchers are encouraged to consult general literature on fluoro-Prins cyclizations and the synthesis of fluorinated heterocycles for foundational knowledge in this area.

The Tetrahydropyran Ring: A Privileged Scaffold in Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a ubiquitous structural motif of profound biological significance.[1][2] Its prevalence in a vast array of natural products, from complex marine polyketides to essential pyranose sugars like glucose, underscores its fundamental role in biological systems.[2][3][4] In the realm of medicinal chemistry, the THP ring is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[5][6][7] This guide provides a comprehensive technical overview of the biological importance of the THP ring, delving into its structural features, its role in mediating biological activity, and its strategic application in drug design and development. We will explore its conformational preferences, its function in crucial protein-ligand interactions, and the synthetic methodologies employed to incorporate this vital scaffold into therapeutic agents.

Introduction: The Structural and Conformational Landscape of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, also known by its IUPAC name oxane, is a simple yet conformationally dynamic heterocyclic system.[2] Its puckered, chair-like conformation is a key determinant of its biological function, influencing the spatial orientation of its substituents and, consequently, its interactions with biological macromolecules.

The chair conformation of the THP ring minimizes torsional and steric strain, with substituents preferentially occupying equatorial positions to avoid unfavorable 1,3-diaxial interactions. This conformational preference is crucial in the context of molecular recognition, as it dictates the three-dimensional arrangement of functional groups that engage with binding pockets of proteins and other biological targets.[8][9] The oxygen atom within the ring introduces a degree of polarity and can act as a hydrogen bond acceptor, further contributing to its versatile binding capabilities.

Diagram: Conformational Isomers of the Tetrahydropyran Ring

Caption: Chair and boat conformations of the tetrahydropyran ring.

The Tetrahydropyran Ring in Nature's Arsenal

The THP motif is a recurring theme in a multitude of biologically active natural products, particularly those of marine origin.[4][10][11] These compounds often exhibit potent pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][12][13]

Marine Polyketides

Many complex marine natural products, such as the potent antiproliferative agent neopeltolide, feature a THP ring embedded within a larger macrolactone structure.[4] The stereochemistry of the THP ring in these molecules is critical for their biological activity. For instance, in the lituarines, a class of marine macrolides with significant antifungal and cytotoxic activities, the fused THP moieties are biosynthetically proposed to arise from an endo-selective epoxide opening, highlighting the elegance and efficiency of nature's synthetic strategies.[14]

Pyranose Sugars

The most fundamental role of the THP ring in biology is its presence as the core structure of pyranose sugars, such as glucose.[2] The cyclic hemiacetal formation that leads to the pyranose ring is a cornerstone of carbohydrate chemistry and biology. The conformational rigidity and multivalency for functionalization provided by the THP ring are essential for the diverse roles of carbohydrates, from energy storage to cellular recognition.

Table: Representative Bioactive Natural Products Containing the Tetrahydropyran Ring

| Natural Product | Source | Biological Activity |

| Neopeltolide | Marine Sponge | Potent antiproliferative[4] |

| Lituarines A-C | Marine Organism | Antifungal, cytotoxic, antineoplastic[14] |

| Diospongin B | Terrestrial Plant | Anti-osteoporotic[1] |

| Centrolobine | Terrestrial Plant | Anti-leishmanial[1] |

| Lanomycinol | Fungus | Antifungal[1] |

| Aspergillide B | Fungus | Cytotoxic[1] |

The Tetrahydropyran Ring as a Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can serve as ligands for a variety of biological targets.[6][7][15] The THP ring is a prime example of such a scaffold, owing to its ability to present substituents in a well-defined three-dimensional arrangement, its favorable physicochemical properties, and its metabolic stability.

Role in Protein-Ligand Interactions

The THP ring can engage in a variety of non-covalent interactions within a protein's binding site, contributing to the overall binding affinity and selectivity of a ligand.[16][17][18][19] These interactions include:

-

Hydrogen Bonding: The ring oxygen can act as a hydrogen bond acceptor.

-

Hydrophobic Interactions: The carbon backbone of the THP ring can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.[16][19][20]

-

Conformational Pre-organization: The inherent conformational preferences of the THP ring can pre-organize the substituents into a bioactive conformation, reducing the entropic penalty of binding.

A notable example of the THP ring's importance in drug design is its incorporation into HIV protease inhibitors. Replacing acyclic ligands with THP-containing moieties has been shown to enhance binding affinity by effectively filling the enzyme's hydrophobic pocket and optimizing hydrogen-bonding interactions.[20]

Approved Drugs Featuring the Tetrahydropyran Ring

The utility of the THP scaffold is validated by its presence in a number of U.S. FDA-approved drugs.[21] These drugs span a range of therapeutic areas, demonstrating the versatility of this structural motif.

Diagram: The Tetrahydropyran Ring in Drug Scaffolds

Caption: The role of the THP ring as a privileged scaffold in drug design.

Bioisosteric Replacement Strategies

In drug design, bioisosteric replacement is a powerful strategy for optimizing the physicochemical and pharmacological properties of a lead compound.[22][23][24][25][26] The THP ring is often employed as a bioisostere for other cyclic and acyclic fragments to improve properties such as solubility, metabolic stability, and cell permeability. For instance, a THP ring can replace a benzene ring to reduce lipophilicity and introduce a hydrogen bond acceptor, or it can be used in place of a more flexible alkyl chain to constrain the conformation of a molecule.

Synthetic Strategies for the Construction of Tetrahydropyran Rings

The stereoselective synthesis of substituted THP rings is a significant challenge in organic chemistry, and numerous methodologies have been developed to address this.[1][27][28][29] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

Key Synthetic Methodologies

Common and effective strategies for constructing the THP ring include:[1][4]

-

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol to form a 4-hydroxytetrahydropyran.[4][5]

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a carbonyl compound provides a direct route to dihydropyran intermediates, which can then be reduced to the corresponding THP.[1]

-

Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol or a diol derivative is a classical and reliable method for forming the THP ring.

-

Oxa-Michael Addition: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile is a powerful tool for constructing THP rings with high stereocontrol.[4]

-

Ring-Closing Metathesis (RCM): This powerful reaction allows for the formation of the THP ring from a diene precursor containing an ether linkage.[1]

Experimental Protocol: Prins Cyclization for the Synthesis of a 4-Hydroxytetrahydropyran

This protocol describes a general procedure for the Prins cyclization to synthesize a substituted 4-hydroxytetrahydropyran.

Materials:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, 0.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the aldehyde to the solution, followed by the Lewis acid catalyst.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.

Self-Validation: The stereochemical outcome of the Prins cyclization is often highly dependent on the nature of the catalyst and the substrates. The formation of the desired stereoisomer can be confirmed by NMR spectroscopy (e.g., NOESY experiments) and comparison to literature data for analogous systems. The use of a chiral Lewis acid can enable enantioselective variants of this reaction.

Diagram: Synthetic Workflow for Prins Cyclization

Caption: A typical experimental workflow for the Prins cyclization.

Conclusion

The tetrahydropyran ring is a structurally simple yet biologically profound motif that plays a central role in the chemistry of life and the pursuit of new medicines. Its conformational rigidity, coupled with its ability to engage in a diverse array of intermolecular interactions, makes it a highly effective scaffold for the design of bioactive molecules. From its fundamental role in carbohydrates to its strategic incorporation into complex natural products and life-saving drugs, the THP ring continues to be a source of inspiration and a valuable tool for chemists and biologists alike. A deep understanding of its structural nuances, its role in molecular recognition, and the synthetic methodologies for its construction is essential for researchers, scientists, and drug development professionals seeking to harness its full potential in the creation of novel therapeutics.

References

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Martín, V. S., & Tello, V. M. (2016). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 14(11), 203.

- An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (n.d.).

- Faulkner, D. J. (2002). Marine natural products.

- Ina, H., & Kibayashi, C. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(5), 1170–1211.

- Lee, J., & Lee, H. (2025). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society.

- Bocan, T. M., et al. (1993). Tetrahydropyran-based antitumor agents. 1. Chemical and antitumor studies on analogs of carmethizole hydrochloride. Journal of Medicinal Chemistry, 36(23), 3556-3563.

- Wikipedia. (n.d.). Tetrahydropyran.

- O'Doherty, G. A., & You, C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(3), 389-403.

- Bioactive tetrahydrofuran and tetrahydropyran derivatives. (n.d.).

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (n.d.).

- The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2020). Marine Drugs, 18(10), 493.

- Gelinas, A. D., et al. (2012). Unique motifs and hydrophobic interactions shape the binding of modified DNA ligands to protein targets. Proceedings of the National Academy of Sciences, 109(49), 19958-19963.

- De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1052.

- Ardley, T. W., et al. (2021). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 4(5), 0135.

- Characterization and exploitation of protein ligand interactions for structure based drug design. (n.d.).

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2014). Tetrahedron, 70(42), 7735-7742.

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). Molecules, 25(5), 1052.

- Gold-catalyzed endo-selective Ring-opening of Epoxides and its Application in Construction of Poly-ethers. (n.d.).

- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). Molecules, 27(14), 4410.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). Burger's Medicinal Chemistry and Drug Discovery.

- Synthesis of tetrahydropyrans. (n.d.). Organic Chemistry Portal.

- Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2024). Molecules, 29(12), 2841.

- Deep learning molecular interaction motifs from Receptor structure alone. (2025). bioRxiv.

- Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (2021). International Journal of Molecular Sciences, 22(19), 10435.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Discovery Today.

- U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. (n.d.).

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). Molecules, 28(13), 5092.

- Development of new methods in tetrahydropyran ring synthesis. (n.d.). DR-NTU.

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Unique motifs and hydrophobic interactions shape the binding of modified DNA ligands to protein targets. (2012).

- Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO - UFRJ.

- Structure and conformation of photosynthetic pigments and related compounds. 15. Conformational analysis of chlorophyll derivatives - implications for hydropyrins in vivo. (2019). Photochemical & Photobiological Sciences, 18(6), 1381-1393.

- Bräse, S. (Ed.). (2016).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 8. mdpi.com [mdpi.com]

- 9. Structure and conformation of photosynthetic pigments and related compounds. 15. Conformational analysis of chlorophyll derivatives - implications for hydroporphyrins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. api.pageplace.de [api.pageplace.de]

- 16. Unique motifs and hydrophobic interactions shape the binding of modified DNA ligands to protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics [mdpi.com]

- 19. Unique motifs and hydrophobic interactions shape the binding of modified DNA ligands to protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drughunter.com [drughunter.com]

- 26. ctppc.org [ctppc.org]

- 27. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Tetrahydropyran synthesis [organic-chemistry.org]

- 29. dr.ntu.edu.sg [dr.ntu.edu.sg]

Role of fluorine in medicinal chemistry and drug design

An In-Depth Technical Guide to the Role of Fluorine in Medicinal Chemistry and Drug Design

Foreword: The Subtle Power of a Single Atom

In the landscape of modern drug discovery, few elements have had as profound and widespread an impact as fluorine. Its strategic incorporation into small molecules has become a cornerstone of medicinal chemistry, a testament to its remarkable ability to fine-tune molecular properties. A glance at the statistics reveals this trend: in 2018, nearly half of the 38 small-molecule drugs approved by the FDA contained fluorine.[1][2] This is no coincidence. The unique combination of fluorine's small size, high electronegativity, and the sheer strength of the carbon-fluorine bond provides chemists with a powerful tool to systematically address challenges in potency, selectivity, and pharmacokinetics.[3]

This guide moves beyond a simple catalog of effects. As a senior application scientist, my objective is to illuminate the causality behind these experimental choices. We will explore not just what fluorine does, but why and how it exerts its influence, grounding our discussion in mechanistic principles and validated experimental protocols. This document is designed for the practicing researcher—to be a resource that synthesizes technical accuracy with field-proven insights, enabling more rational and successful drug design.

The Foundational Pillar: Modulating Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. Fluorine's primary influence stems from its extreme electronegativity (3.98 on the Pauling scale), which creates a highly polarized C-F bond and exerts a powerful inductive effect on the surrounding molecular architecture.[4]

Strategic pKa Modulation

The ionization state of a drug is critical for its solubility, membrane permeability, and target binding. Fluorine's strong electron-withdrawing nature provides a reliable method for tuning the pKa of nearby functional groups.

-

Causality: For basic amines, a common motif in active pharmaceutical ingredients (APIs), high basicity can lead to extensive ionization at physiological pH. This "charge trap" can hinder passage through lipophilic cell membranes, reducing bioavailability. By installing a fluorine atom on a carbon adjacent to a nitrogen, the inductive effect pulls electron density away from the nitrogen, making its lone pair less available for protonation. This lowers the basicity of the amine (i.e., lowers the pKa of its conjugate acid), increasing the population of the neutral, more membrane-permeable species.[4][5]

-

Application: This strategy can be pivotal in optimizing oral bioavailability and CNS penetration.[3] Conversely, the acidity of protons near a fluorine atom is increased, a property that can also be exploited in tailoring molecular interactions.

| Compound Class | Fluorination Position | Typical pKa Shift (Conjugate Acid) | Consequence for Drug Design |

| Aliphatic Amines | β- or γ-fluoro | ↓ 1.0 - 2.0 units | Improved membrane permeability, reduced lysosomal trapping |

| Anilines | ortho- or para-fluoro | ↓ 0.5 - 1.5 units | Tuned bioavailability, altered binding interactions |

| Carboxylic Acids | α-fluoro | ↓ ~2.0 units | Increased acidity, stronger ionic interactions |

The Context-Dependent Nature of Lipophilicity

Lipophilicity, often measured as LogP or LogD, is a double-edged sword. It is essential for membrane permeation but, in excess, can lead to poor solubility, high metabolic clearance, and off-target toxicity.[3] Fluorine's effect on lipophilicity is highly dependent on its chemical environment.

-

Aromatic Fluorination: Replacing a hydrogen on an aromatic ring with fluorine generally increases lipophilicity. This is because the highly polarized C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.

-

Aliphatic Fluorination: In contrast, fluorinating an alkyl chain can decrease lipophilicity. The introduction of the polar C-F bond can increase the molecule's overall polarity, especially in motifs like trifluoromethyl (CF₃) groups when compared to their hydrocarbon counterparts in certain contexts.[6]

-

Causality: This dichotomy allows medicinal chemists to make nuanced adjustments. For instance, increasing the lipophilicity of a CNS drug candidate with an aryl fluorine might enhance blood-brain barrier penetration, as seen with the para-trifluoromethyl group in fluoxetine.[3]

Imposing Conformational Control

A drug's three-dimensional shape is paramount for its interaction with a biological target. Fluorine can be used to bias or "lock" a molecule into its bioactive conformation, thereby enhancing potency and selectivity.

-

Gauche Effect: Due to electrostatic and hyperconjugation effects, a polar C-F bond often prefers a gauche (60°) dihedral angle relative to another polar bond (e.g., C-O, C-N) in an aliphatic chain. This can stabilize specific ring puckers or rotamers that are optimal for binding.[7][8]

-

Steric and Electronic Influence: Though only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å), the electronic nature of fluorine can create unique intramolecular interactions, such as weak C-F···H-C or C-F···C=O contacts, that influence the conformational landscape.[4]

Caption: Gauche effect stabilizing a specific rotamer.

Fortifying the Molecular Scaffold: Enhancing Metabolic Stability

One of the most frequent and successful applications of fluorine is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid metabolism by enzymes, primarily the Cytochrome P450 (CYP) family, leading to low bioavailability and short half-lives.

Blocking Sites of Oxidative Metabolism

-

Causality: The C-F bond has a bond dissociation energy (BDE) of approximately 109 kcal/mol, significantly higher than that of a typical C-H bond (~99 kcal/mol).[1] CYP-mediated metabolism often proceeds via hydrogen atom abstraction. By replacing a metabolically labile hydrogen (e.g., at a benzylic position or para to an electron-donating group) with fluorine, that site becomes exceptionally resistant to oxidative attack.[4][7]

-

Case Study - Ezetimibe: The cholesterol absorption inhibitor Ezetimibe features two para-fluorophenyl groups. These fluorine atoms serve to block aromatic hydroxylation, a common metabolic pathway for aryl rings, thereby improving the drug's metabolic stability and pharmacokinetic profile.[9]

Caption: Fluorine blocking CYP450-mediated oxidation.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a self-validating system to assess the impact of fluorination on metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound.

Materials:

-

Test compound and its fluorinated analog (10 mM stocks in DMSO).

-

Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech.

-

NADPH regenerating system (e.g., Corning Gentest™ NADPH Regenerating System Solutions A & B).

-

0.1 M Phosphate Buffer, pH 7.4.

-

Acetonitrile (ACN) with an internal standard (e.g., 100 nM Tolbutamide).

-

96-well incubation plates and collection plates.

-

LC-MS/MS system.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in buffer.

-

Prepare the HLM suspension to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.

-

Prepare the NADPH solution according to the manufacturer's instructions.

-

-

Incubation:

-

Add 196 µL of the HLM suspension to wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 2 µL of the 100 µM compound stock to each well (final compound concentration: 1 µM). Mix gently.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take 25 µL aliquots of the reaction mixture.

-

Quench the reaction immediately by adding the 25 µL aliquot to a collection plate containing 100 µL of ice-cold ACN with the internal standard.

-

-

Sample Analysis:

-

Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using an appropriate LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Calculate the half-life: t½ = -0.693 / k

-

Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t½) / [HLM protein concentration]

-

Expected Outcome: A successfully fluorinated compound at a metabolic soft spot will exhibit a significantly longer t½ and lower CLᵢₙₜ compared to its non-fluorinated parent.

Fine-Tuning Target Engagement: Binding Affinity and Selectivity

Fluorine can directly participate in or indirectly modulate the interactions that govern a drug's binding to its protein target.

-

Direct Electrostatic and Dipolar Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within a protein's active site. It can act as a weak hydrogen bond acceptor and form productive contacts with backbone amides (C-F···H-N) or even orthogonal multipolar interactions with carbonyl groups (C-F···C=O).[7]

-

Hydrophobic Interactions: While seemingly counterintuitive for such a polar bond, a fluorinated aromatic ring can enhance hydrophobic interactions, contributing favorably to binding affinity.[10]

-

Case Study - Fluoroquinolones: The introduction of a fluorine atom at the C-6 position of the quinolone scaffold, as in ciprofloxacin, is a classic example. This single atom enhances both DNA gyrase binding affinity and bacterial cell penetration, dramatically broadening the antibacterial spectrum compared to non-fluorinated analogs.[3]

Acknowledging the Risks: The "Dark Side" of Fluorine

While a powerful tool, fluorine is not a "magic bullet," and its inappropriate placement can introduce liabilities.[1] A trustworthy scientific approach requires acknowledging these potential pitfalls.

-

Metabolic Defluorination: Although the C-F bond is strong, it is not inert. Under specific circumstances, metabolic processes can lead to its cleavage, releasing fluoride ions.[2]

-

CYP-mediated Hydroxylation: Hydroxylation at a fluorinated carbon can lead to an unstable intermediate that eliminates HF.[1][2]

-

Formation of Toxic Metabolites: Defluorination can sometimes unmask or create reactive species, such as Michael acceptors, which can covalently modify proteins and lead to toxicity.[1]

-

-

Case Study - Voriconazole: Long-term use of the antifungal drug voriconazole has been associated with increased plasma fluoride levels, leading to painful periostitis (inflammation of the bone lining). This highlights that even in successful drugs, defluorination can be a clinical concern.[1][2]

-

Excessive Lipophilicity: As mentioned earlier, over-fluorination can push LogP into an undesirable range, leading to issues that can derail a drug development program.

The Synthetic Chemist's Toolkit: Modern Fluorination Strategies

The expansion of fluorine's role in drug design has been paralleled by an explosion in synthetic methodologies for its introduction. The ability to install fluorine selectively and under mild conditions is crucial.

-

Late-Stage Fluorination (LSF): This is a paradigm-shifting concept in drug discovery. Instead of building a molecule from a fluorinated starting material, LSF methods allow for the introduction of fluorine at the final stages of a synthetic sequence. This enables chemists to rapidly generate a diverse set of fluorinated analogs from a common advanced intermediate, accelerating the structure-activity relationship (SAR) cycle.[3]

-

Reagent Classes:

-

Nucleophilic: Reagents like (diethylamino)sulfur trifluoride (DAST) are used to convert alcohols and carbonyls into mono- and difluorinated compounds, respectively.[11]

-

Electrophilic: Reagents like Selectfluor deliver an "F⁺" equivalent and are widely used for the fluorination of enolates and electron-rich aromatic systems.[11]

-

Radiolabeling: The development of methods for the late-stage introduction of the positron-emitting isotope ¹⁸F has been transformative for Positron Emission Tomography (PET) imaging, a critical tool in clinical diagnostics and translational medicine.[3][4]

-

Caption: LSF enables rapid analog synthesis from a common intermediate.

Conclusion and Future Outlook

Fluorine is far more than a simple hydrogen bioisostere; it is a strategic element that offers unparalleled control over the fundamental properties that define a successful drug. From modulating pKa and conformation to blocking metabolism and enhancing binding, its judicious application is a masterclass in rational drug design. The continued development of innovative late-stage fluorination methods promises to further expand its utility, allowing for even more sophisticated molecular engineering. However, as with any powerful tool, its use demands a deep understanding of its potential downsides. By embracing a holistic approach—grounded in mechanistic understanding, validated by rigorous experimentation, and mindful of potential liabilities—researchers can continue to harness the subtle power of fluorine to create the next generation of safer and more effective medicines.

References

-

Zhou, Y., & Li, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Pharmaceutical Chemistry Journal. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Ghosh, A. K., & Brindisi, M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Amino Acids. [Link]

-

Zhou, Y., & Li, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

D'Souza, A. A., & Devarajan, D. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Gupta, O. D. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Ilardi, E. A., & Tota, A. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-